Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
Description
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole-derived dicarboxylate ester featuring an ethyl substituent at the 3-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₇NO₄, with a molecular weight of 251.27 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure enables regioselective functionalization, making it valuable for constructing complex nitrogen-containing heterocycles .
The compound’s synthesis typically involves condensation reactions of substituted pyrrole precursors with ethyl chloroformate or similar reagents. X-ray crystallography and spectroscopic methods (¹H/¹³C NMR, IR) are commonly employed for structural validation, as seen in analogous pyrrole dicarboxylates .
Properties
IUPAC Name |
diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-4-8-9(11(14)16-5-2)7-13-10(8)12(15)17-6-3/h7,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKGICNBLYZXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC=C1C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) . This reaction produces the related N-ethyl carboxylate pyrrole, which can then be further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce various hydrogenated pyrrole compounds.
Scientific Research Applications
Organic Synthesis
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it a versatile building block for chemists.
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield pyrrole-2,4-dicarboxylic acid derivatives. |
| Substitution | Introduces various functional groups onto the pyrrole ring. |
Medicinal Chemistry
The compound has been investigated for its potential biological activities. Research indicates that this compound exhibits:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary evaluations suggest potential cytotoxic effects on cancer cell lines, indicating promise for future drug development.
Polymer Chemistry
This compound is also explored as a monomer for synthesizing functional polymers. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Biological Evaluation
A study synthesized several derivatives from this compound to evaluate their biological activities. The derivatives were screened for antimicrobial and anticancer activities using standard protocols. Results indicated that modifications to the structure significantly enhanced biological efficacy.
Case Study 2: Bromination Reaction
Research on the bromination of this compound revealed that brominated derivatives exhibited improved antimicrobial properties against resistant bacterial strains. This study highlights the potential for developing new antibiotics based on modified pyrrole structures.
Biological Activity
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, and summarizes relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound belongs to the pyrrole family, which is known for various biological activities attributed to its heterocyclic structure.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : This compound has been evaluated for its efficacy against various bacterial strains. Research indicates that it exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrrole structures have shown effectiveness against Staphylococcus aureus and E. coli .
- Anti-inflammatory Properties : The compound has also been studied for its potential anti-inflammatory effects. It is believed to modulate inflammatory pathways, possibly through interactions with specific receptors or enzymes, leading to a reduction in inflammatory markers .
Antimicrobial Studies
A study conducted on a series of pyrrole derivatives, including this compound, demonstrated promising antimicrobial activity. The synthesized derivatives were screened against various pathogens:
| Bacterial Strain | Activity |
|---|---|
| Micrococcus luteus | Effective |
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
The presence of the pyrrole ring was crucial for the observed antimicrobial effects, suggesting that modifications to the structure could enhance activity .
Anti-inflammatory Mechanism
The mechanism by which this compound exerts its anti-inflammatory effects involves its role as a ligand that interacts with specific molecular targets. This interaction can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The compound's ability to modulate these pathways positions it as a potential therapeutic agent for inflammatory conditions.
Case Studies
Case Study 1: Antimicrobial Efficacy Assessment
In a laboratory setting, this compound was tested against a panel of bacterial strains using standard disk diffusion methods. The results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics like tetracycline, particularly against Staphylococcus aureus.
Case Study 2: In Vivo Anti-inflammatory Study
In an animal model of inflammation induced by carrageenan, this compound was administered orally. Results showed a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate
- Key Differences: Replaces the pyrrole core with a thiophene ring and introduces a trifluoroacetyl-amino group at the 5-position.
- Applications : Exhibits strong antibacterial activity, with a binding energy of -5.7 kcal/mol against the AvrRps4 effector protein (compared to ampicillin’s -5.8 kcal/mol ), attributed to hydrogen bonding with ASN236 and ARG199 residues .
- Molecular Weight : 355.28 g/mol (higher due to fluorine substituents).
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
- Key Differences: Substitutes the ethyl group at the 3-position with an amino group (-NH₂).
- Properties: Enhanced polarity due to the amino group, leading to higher water solubility. Safety data indicate moderate hazards (GHS classification), with CAS No. 853058-40-9 .
- Synthetic Utility : Used as a precursor for imidazo[1,2-a]pyridine derivatives via multistep reactions .
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- Key Differences : Features a chloromethyl (-CH₂Cl) group at the 5-position.
- Reactivity : The chloromethyl group facilitates nucleophilic substitution, enabling further functionalization. Reported synthesis yields exceed 99% under optimized conditions .
- Molecular Formula: C₁₂H₁₆ClNO₄ (MW: 273.72 g/mol).
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- Key Differences : Contains methyl groups at both the 3- and 5-positions.
- Crystallography: Crystallizes in monoclinic systems (space group P2₁/c), with a mean σ(C–C) bond length of 0.005 Å and R-factor 0.071 .
- Applications : Used in the synthesis of pyrrolo[3,2-e][1,2,4]triazine systems .
Physicochemical Properties and Reactivity
| Compound | Melting Point (°C) | Solubility | Key Reactivity |
|---|---|---|---|
| Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate | Not reported | Low in water | Electrophilic substitution at pyrrole ring; ester hydrolysis under acidic conditions |
| Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | Not reported | Moderate in polar solvents | Amine-directed cyclization; participates in Schiff base formation |
| Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | Not reported | Low in water | SN2 reactions at chloromethyl site; cross-coupling with organometallics |
| Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate | Not reported | Low in water | Fluorine-induced electron withdrawal enhances electrophilic aromatic substitution |
Q & A
Q. What synthetic routes are available for preparing diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multistep protocols involving functionalization of pyrrole intermediates. For example, diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate analogs are used as precursors in coupling reactions with diazonium salts or acyl chlorides to introduce substituents . Optimization involves controlling reaction temperature, solvent polarity (e.g., DMSO or THF), and stoichiometry of reagents to minimize side products. Characterization via -NMR (e.g., δ 12.52 ppm for NH protons) and elemental analysis (e.g., C, H, N content) is critical for verifying purity .
Q. How can the crystalline structure of this compound be determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker SMART diffractometer (CuKα radiation, λ = 1.54178 Å) and refinement via SHELX programs (e.g., SHELXL for small-molecule refinement) are common. Key parameters include R-factor (<0.05), Z-value, and unit cell dimensions (e.g., monoclinic space group P2/c) . Hydrogen atoms are often located via Fourier difference maps and constrained using riding models .
Q. What safety protocols are essential for handling this compound in the laboratory?
Follow standard safety measures for dicarboxylate esters:
- Storage : Keep in a locked, dry environment away from ignition sources (P210) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate flushing with water is required for accidental exposure (P302+P352) .
- Disposal : Comply with local regulations for organic waste (P501) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in regioselective functionalization?
The electron-withdrawing ester groups at positions 2 and 4 direct electrophilic substitution to the 5-position of the pyrrole ring. Computational studies (e.g., DFT) can predict reactivity, while experimental validation involves reactions with halogenating agents or acyl chlorides. For example, thiocyanation at the 2-position using thiocyanogen chloride demonstrates selective functionalization under acidic conditions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., 13C^{13}C13C-NMR shifts) for derivatives of this compound?
Discrepancies in -NMR peaks (e.g., carbonyl carbons at ~163–186 ppm) may arise from tautomerism or crystallographic packing effects. Use high-resolution NMR (500+ MHz) and cross-validate with X-ray crystallography. For ambiguous cases, variable-temperature NMR or deuteration experiments can clarify dynamic processes .
Q. How can this compound serve as a precursor for functional materials like corroles or conducting polymers?
The compound’s ester groups enable hydrolysis to dicarboxylic acids, which can coordinate metal ions in macrocyclic frameworks. For example, it acts as a monomer in porphyrinoid synthesis via condensation reactions with aldehydes, followed by metal insertion (e.g., Cu, Fe). Electrochemical polymerization studies (cyclic voltammetry) assess its potential in conductive materials .
Q. What challenges arise in scaling up reactions involving this compound, and how can they be mitigated?
Issues include low yields due to steric hindrance from the ethyl substituent and sensitivity to moisture. Strategies:
- Use microwave-assisted synthesis to enhance reaction rates .
- Employ anhydrous solvents (e.g., distilled THF) and inert atmospheres (N/Ar) .
- Optimize chromatography conditions (e.g., gradient elution with ethyl acetate/hexane) for purification .
Methodological Considerations
Q. How to analyze reaction intermediates when synthesizing this compound derivatives?
Combine LC-MS for real-time monitoring of intermediates (e.g., m/z 477 [M+H]) and IR spectroscopy to track carbonyl stretching (~1700 cm). For unstable intermediates, low-temperature quenching (-78°C) and rapid characterization (e.g., cryogenic NMR) are recommended .
Q. What crystallographic parameters are critical for resolving structural ambiguities in polymorphs?
Key metrics include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
